molecular formula C15H23N3O4 B6222292 2-tert-butyl 7-methyl 1-cyano-2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate CAS No. 2758005-22-8

2-tert-butyl 7-methyl 1-cyano-2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate

Cat. No. B6222292
CAS RN: 2758005-22-8
M. Wt: 309.4
InChI Key:
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Description

2-tert-butyl 7-methyl 1-cyano-2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate (2TB7M1CD) is a unique chemical compound with a wide range of applications in scientific research. It is a cyclic spiro compound consisting of two tert-butyl groups, a methyl group, and a cyano group, all connected to a diazaspiro ring system. This compound has been widely studied for its unique properties and potential applications in the field of biochemistry and physiology.

Scientific Research Applications

2-tert-butyl 7-methyl 1-cyano-2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate has a wide range of applications in scientific research. It has been studied for its potential as a therapeutic agent in cancer treatments, as well as for its potential as an antioxidant. Additionally, this compound has been studied for its potential as an inhibitor of the enzyme acetylcholinesterase, which has been linked to Alzheimer’s disease. Furthermore, this compound has been studied for its potential as an antimicrobial agent.

Mechanism of Action

The exact mechanism of action of 2-tert-butyl 7-methyl 1-cyano-2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate is not yet fully understood. However, it is believed that this compound has the ability to interact with certain proteins in the body, which can then lead to a variety of cellular responses. For example, it has been shown to bind to the enzyme acetylcholinesterase, which can lead to the inhibition of its activity. Additionally, this compound has been shown to interact with certain proteins involved in the regulation of cell growth and differentiation, which can lead to an inhibition of cell growth or death.
Biochemical and Physiological Effects
2-tert-butyl 7-methyl 1-cyano-2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate has been studied for its potential biochemical and physiological effects. It has been shown to have antioxidant activity, which can help protect cells from oxidative damage. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties. Furthermore, this compound has been shown to have antimicrobial activity, which can help to fight off bacterial and fungal infections.

Advantages and Limitations for Lab Experiments

The use of 2-tert-butyl 7-methyl 1-cyano-2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is easy to synthesize and store. Additionally, it has a wide range of potential applications in scientific research. However, there are some limitations to consider when using this compound in laboratory experiments. For example, it has a relatively short half-life, which can make it difficult to use for long-term experiments. Additionally, its potential toxicity should be taken into account when conducting experiments.

Future Directions

The potential applications of 2-tert-butyl 7-methyl 1-cyano-2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate are vast and continue to be explored. Possible future directions for research include further studies into its potential as a therapeutic agent in cancer treatments, as well as its potential as an antioxidant, antimicrobial agent, and inhibitor of acetylcholinesterase. Additionally, further research into its potential biochemical and physiological effects is warranted. Furthermore, further studies into its potential toxicity and interactions with other compounds should be conducted. Finally, further research into its potential applications in other fields, such as materials science and electronics, should be explored.

Synthesis Methods

2-tert-butyl 7-methyl 1-cyano-2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate can be synthesized by the reaction of 2-tert-butyl-7-methyl-1-cyano-2,7-diazaspiro[3.5]nonane-2,7-dicarboxylic acid (2-tert-butyl 7-methyl 1-cyano-2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate-acid) with an alkali metal salt, such as sodium or potassium. The reaction is conducted in aqueous solution at a temperature of 80°C. This reaction results in the formation of 2-tert-butyl 7-methyl 1-cyano-2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate and the corresponding metal salt.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-tert-butyl 7-methyl 1-cyano-2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate' involves the reaction of tert-butyl 7-methyl 1-cyano-2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate with tert-butyl lithium and then with methyl iodide.", "Starting Materials": [ "tert-butyl 7-methyl 1-cyano-2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate", "tert-butyl lithium", "methyl iodide" ], "Reaction": [ "Step 1: Add tert-butyl lithium to tert-butyl 7-methyl 1-cyano-2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate in anhydrous ether at -78°C and stir for 1 hour.", "Step 2: Add methyl iodide dropwise to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Quench the reaction with water and extract the product with ethyl acetate.", "Step 4: Purify the product by column chromatography using a mixture of hexane and ethyl acetate as the eluent." ] }

CAS RN

2758005-22-8

Product Name

2-tert-butyl 7-methyl 1-cyano-2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate

Molecular Formula

C15H23N3O4

Molecular Weight

309.4

Purity

95

Origin of Product

United States

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